molecular formula C13H14BrNO2 B8232994 5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

Cat. No.: B8232994
M. Wt: 296.16 g/mol
InChI Key: KUEJBDJRRZLWJA-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a complex organic compound characterized by its unique spiro structure, which includes an indoline and a pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves a multi-step process. One common method starts with the bromination of a suitable indoline precursor, followed by cyclization to form the spiro compound. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the spiro ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques, such as crystallization or chromatography, to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indoline derivatives, while oxidation can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

5-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone
  • 5-Bromo-1-methyl-1H-1,2,4-triazole
  • 2-Amino-5-bromo-3-methylpyridine

Uniqueness

Compared to these similar compounds, 5-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one stands out due to its spiro structure, which imparts unique chemical and physical properties.

Biological Activity

5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one is a synthetic compound notable for its unique spiro structure, which combines indoline and pyran rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14BrNO2
  • Molecular Weight : 296.16 g/mol
  • CAS Number : 2491753-71-8
  • Purity : Typically above 95% .

Synthesis Overview

The synthesis of this compound generally involves:

  • Bromination of an indoline precursor.
  • Cyclization to form the spiro compound.
  • Utilization of strong acids or bases and elevated temperatures to facilitate the reaction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of spiro-indoline derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various human cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast)3.00
HCT116 (Colon)2.43
A431 (Skin)4.96
PaCa2 (Pancreatic)9.60

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry studies . Additionally, molecular docking studies suggest that the compound interacts with tubulin, inhibiting its polymerization .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits considerable activity against a range of bacterial strains, making it a candidate for further development in antimicrobial therapy .

Case Studies and Research Findings

  • Antitumor Studies : In a study focusing on spiro-indoline compounds, this compound was found to be among the most effective agents with an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil .
  • Mechanistic Insights : Research indicates that the compound induces oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. The involvement of reactive oxygen species (ROS) in mediating these effects has been documented .

Properties

IUPAC Name

5-bromo-1-methylspiro[indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-15-11-3-2-9(14)8-10(11)13(12(15)16)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEJBDJRRZLWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3(C1=O)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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